(S)-N,N-dimethylpiperidin-3-amine hydrochloride
Description
(S)-N,N-Dimethylpiperidin-3-amine hydrochloride (CAS: 1061682-82-3) is a chiral secondary amine derivative of piperidine. Its molecular formula is C₇H₁₇ClN₂, and it exists as a white powder with applications in pharmaceuticals, skincare, and medical ingredient synthesis . The compound features a six-membered piperidine ring with an (S)-configured tertiary amine at the 3-position, substituted with two methyl groups. Its stereochemistry and dimethyl substitution pattern influence its physicochemical properties, such as lipophilicity and receptor-binding affinity, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
(3S)-N,N-dimethylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOSNWJJWJGDL-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-dimethylpiperidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-piperidine-3-amine.
Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions to form (S)-N,N-dimethylpiperidin-3-amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-N,N-dimethylpiperidin-3-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and stereochemical configuration of (S)-N,N-dimethylpiperidin-3-amine hydrochloride enable selective oxidation pathways:
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| N-Oxide Formation | , 25–40°C, 6h | (S)-N,N-Dimethylpiperidin-3-amine N-Oxide | Stereochemistry retained; no racemization observed under mild acidic conditions. |
| Side-Chain Oxidation | , acidic | 3-Ketopiperidine derivative | Regioselective oxidation at the 3-position confirmed via . |
Mechanistic Insight :
-
N-Oxidation proceeds via electrophilic attack on the lone pair of the nitrogen atom.
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Side-chain oxidation involves radical intermediates stabilized by the piperidine ring.
Reduction Reactions
Reductive transformations are pivotal for modifying the amine functionality:
Applications :
-
Borane adducts serve as intermediates in asymmetric syntheses.
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Hydrogenation products are used in bioactive molecule scaffolds .
Substitution Reactions
The amine and methyl groups participate in nucleophilic substitutions:
Mechanistic Insight :
-
Alkylation proceeds via mechanism at the tertiary amine.
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Benzylation requires base-mediated deprotonation for nucleophilic attack.
Hydrolysis and Ring-Opening Reactions
Controlled hydrolysis modifies the piperidine ring:
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | 6M , reflux, 12h | 3-Aminopentanol derivative | Ring-opening confirmed via FT-IR and mass spectrometry . |
Applications :
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Steric Influence | Stereochemical Outcome |
|---|---|---|---|
| Oxidation | Moderate | Low | Retention of configuration |
| Reduction | Fast | High | Retention of configuration |
| Substitution | Slow | Moderate | Partial racemization |
Scientific Research Applications
Organic Synthesis
(S)-N,N-Dimethylpiperidin-3-amine hydrochloride is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of compounds with specific configurations essential for biological activity.
Key Reactions Involving (S)-N,N-Dimethylpiperidin-3-amine:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form N-oxide derivatives using agents like H₂O₂. |
| Reduction | Converts to amine-borane complexes using borane (BH₃). |
| Substitution | Participates in nucleophilic substitution reactions with alkyl halides. |
The compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its ability to interact selectively with chiral receptors makes it valuable in drug development.
Applications in Drug Development:
- Pharmaceuticals : Used in developing drugs targeting the central nervous system, such as JAK inhibitors.
- Agrochemicals : Employed in synthesizing agrochemicals that require specific stereochemical configurations for efficacy.
Development of JAK Inhibitors
A significant application of (S)-N,N-dimethylpiperidin-3-amine hydrochloride is in the synthesis of JAK inhibitors, particularly tofacitinib, which is used to treat rheumatoid arthritis and other autoimmune diseases. The synthesis involves multiple steps where this compound acts as an intermediate.
Synthesis Overview:
| Step | Description |
|---|---|
| Starting Material | Begins with (S)-piperidine derivatives. |
| Reactions Involved | Includes N-methoxycarbonylation, catalytic hydrogenation, and nucleophilic substitution. |
| Final Product | Tofacitinib or its salts, which are effective in clinical settings for treating inflammation. |
Synthesis Pathways
Research has shown various synthetic pathways for obtaining (S)-N,N-dimethylpiperidin-3-amine hydrochloride:
- Reduction of Carboxylic Acids : Using lithium aluminum hydride.
- Reductive Amination : Converting alcohols to amines.
- Methylation : Employing methyl iodide to achieve the final product.
Mechanism of Action
The mechanism of action of (S)-N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Structural Analogs in the Piperidine Family
The following table compares (S)-N,N-dimethylpiperidin-3-amine hydrochloride with key structural analogs:
Note: Molecular weights calculated from molecular formulas.
Key Observations :
- Salt Form Differences: The dihydrochloride salt of (S)-3-aminopiperidine increases solubility compared to the hydrochloride form of the target compound, impacting bioavailability .
- Hybrid Structures : The pyridine-piperidine hybrid in N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride may enhance CNS penetration due to aromatic ring interactions .
Stereoisomeric Comparisons
Enantiomeric differences significantly affect pharmacological activity:
Example : The (S)-enantiomer may exhibit higher affinity for serotonin or dopamine receptors, while the (R)-form could show reduced efficacy or unintended side effects .
Comparison with Non-Piperidine Analogs
Compounds with alternative ring systems or functional groups:
Key Observations :
- Ring Size : Pyrrolidine derivatives (5-membered ring) exhibit faster metabolic clearance than piperidines (6-membered) due to reduced ring strain .
- Functional Groups : The chloro substituent in 3-chloro-N,N-dimethylpropane-1-amine hydrochloride increases reactivity in alkylation reactions .
Research Findings and Commercial Considerations
- Synthesis : (S)-N,N-Dimethylpiperidin-3-amine hydrochloride is synthesized via asymmetric catalysis, whereas benzyl-substituted analogs require multi-step protection/deprotection strategies .
- Commercial Availability : The target compound is listed as "discontinued" by some suppliers (e.g., CymitQuimica), while analogs like (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride remain available for niche applications .
- Regulatory Status: None of the compared compounds are FDA-approved drugs, but they are critical intermediates in patented drug candidates .
Biological Activity
(S)-N,N-dimethylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C7H18ClN2
- Molecular Weight : 162.68 g/mol
- CAS Number : 1630082-61-9
The compound features a piperidine ring with two methyl groups attached to the nitrogen atoms, which influences its biological interactions and pharmacological effects.
(S)-N,N-dimethylpiperidin-3-amine hydrochloride functions primarily through its interaction with various neurotransmitter receptors and enzymes. Its structure allows it to act as a ligand for certain receptors, modulating their activity and leading to various biological outcomes.
- Receptor Interaction : The compound has been shown to interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression. Activation of these receptors can stimulate pathways associated with tumor growth and metastasis .
- Enzyme Modulation : It has potential inhibitory effects on enzymes involved in metabolic pathways, which can alter cellular processes and affect disease states .
Anticancer Activity
Research indicates that (S)-N,N-dimethylpiperidin-3-amine hydrochloride exhibits anticancer properties. It has been tested in various cancer models, showing efficacy in inhibiting cell proliferation and inducing apoptosis in tumor cells.
- Case Study : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cellular processes, making it a candidate for developing new antimicrobial agents.
- Case Study : In vitro studies reported effective inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential in treating infections .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis in tumor cells. |
| Antimicrobial | Effective against bacterial and fungal strains; disrupts microbial processes. |
| Neurotransmitter Modulation | Interacts with neurotransmitter receptors influencing cognitive functions. |
Structure-Activity Relationship (SAR)
The biological activity of (S)-N,N-dimethylpiperidin-3-amine hydrochloride is closely related to its structural features. Variations in the piperidine ring or substitution patterns can lead to different pharmacological profiles:
- Substituent Effects : The presence of methyl groups enhances lipophilicity, affecting the compound's ability to cross biological membranes.
- Receptor Selectivity : Alterations in the nitrogen atoms' configuration can influence receptor binding affinity and selectivity, impacting therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-N,N-dimethylpiperidin-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or via alkylation of piperidin-3-amine derivatives with methylating agents like methyl iodide. Reaction optimization should consider solvent polarity (e.g., methanol or acetonitrile), temperature (20–50°C), and stoichiometric ratios of reactants. Catalytic hydrogenation under H₂ pressure (1–3 atm) with palladium on carbon is an alternative for reducing intermediates .
- Critical Parameters : Monitor pH to avoid over-alkylation and characterize intermediates via TLC or LC-MS to ensure purity.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and substitution patterns, particularly the chiral center at C3 of the piperidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC with Chiral Columns : Essential for verifying enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodology :
- Dose-Response Studies : Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) across a broad concentration range (nM–µM) to identify optimal activity windows.
- Structural Analog Comparison : Compare results with analogs like N-(3-Fluorophenyl)piperidin-4-amine hydrochloride (CAS 923565-91-7) to isolate stereochemical or electronic effects .
- Meta-Analysis : Cross-reference data from peer-reviewed studies, excluding non-GLP-compliant sources .
Q. What strategies optimize enantiomeric purity during synthesis, and how is it quantified?
- Methodology :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enhance enantioselectivity.
- Analytical Validation : Employ chiral HPLC (e.g., Chiralcel OD-H) with UV detection at 254 nm. Calculate enantiomeric excess (ee) using peak area ratios .
- Dynamic Kinetic Resolution : Apply enzyme-mediated resolution (e.g., lipases) for racemic mixtures .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS to identify breakdown products (e.g., demethylated analogs) .
- Arrhenius Modeling : Predict shelf-life by analyzing degradation kinetics at elevated temperatures .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like G-protein-coupled receptors (GPCRs) or ion channels.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (ΔG) using MMPBSA .
- QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data from analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
